molecular formula C11H11NO2 B13639430 3',4'-Dihydrospiro[cyclobutane-1,2'-pyrano[2,3-b]pyridine]-4'-one

3',4'-Dihydrospiro[cyclobutane-1,2'-pyrano[2,3-b]pyridine]-4'-one

Cat. No.: B13639430
M. Wt: 189.21 g/mol
InChI Key: CSAJXCYQNNYRAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3’,4’-Dihydrospiro[cyclobutane-1,2’-pyrano[2,3-b]pyridine]-4’-one is a complex organic compound characterized by its unique spirocyclic structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’,4’-Dihydrospiro[cyclobutane-1,2’-pyrano[2,3-b]pyridine]-4’-one typically involves multicomponent reactions. One common method includes the reaction of cyclobutanone with pyrano[2,3-b]pyridine derivatives under specific conditions. The reaction often requires a catalyst and is conducted under controlled temperature and pressure to ensure the formation of the desired spirocyclic structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

3’,4’-Dihydrospiro[cyclobutane-1,2’-pyrano[2,3-b]pyridine]-4’-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may yield fully saturated compounds .

Scientific Research Applications

3’,4’-Dihydrospiro[cyclobutane-1,2’-pyrano[2,3-b]pyridine]-4’-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 3’,4’-Dihydrospiro[cyclobutane-1,2’-pyrano[2,3-b]pyridine]-4’-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s unique structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 3’,4’-Dihydrospiro[cyclopentane-1,2’-pyrano[2,3-b]pyridine]-4’-one
  • Benzo[h]pyrano[2,3-b]quinoline derivatives
  • Pyrano[2,3-b]quinoline derivatives

Uniqueness

3’,4’-Dihydrospiro[cyclobutane-1,2’-pyrano[2,3-b]pyridine]-4’-one is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, distinguishing it from other similar compounds .

Properties

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

spiro[3H-pyrano[2,3-b]pyridine-2,1'-cyclobutane]-4-one

InChI

InChI=1S/C11H11NO2/c13-9-7-11(4-2-5-11)14-10-8(9)3-1-6-12-10/h1,3,6H,2,4-5,7H2

InChI Key

CSAJXCYQNNYRAG-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)CC(=O)C3=C(O2)N=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.